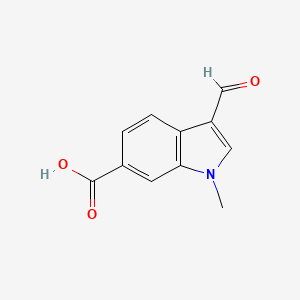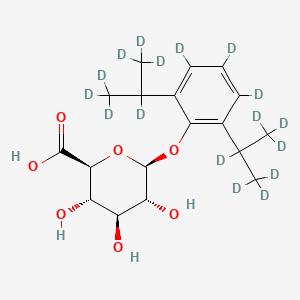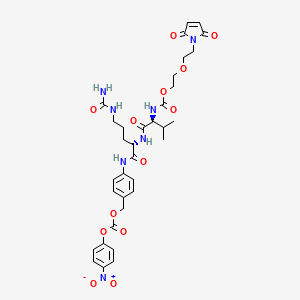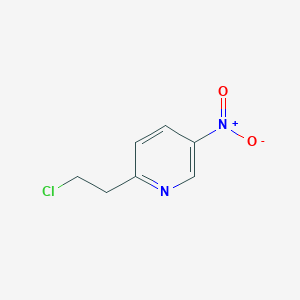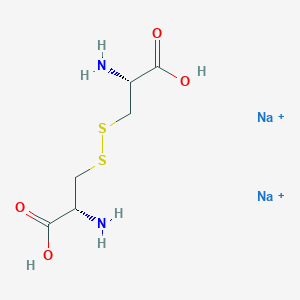
Disodium L-cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium L-cystine is a compound derived from the amino acid L-cysteine. It is formed by the oxidation of two L-cysteine molecules, resulting in a disulfide bond between them. This compound is often used in various scientific and industrial applications due to its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium L-cystine can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions include maintaining a pH of around 7 to 8 and a temperature of approximately 25°C to 30°C .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of microbial strains that overproduce L-cysteine. The L-cysteine is then oxidized to form L-cystine, which is subsequently converted to its disodium salt form. This method is preferred due to its cost-effectiveness and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
Disodium L-cystine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various sulfur-containing compounds.
Reduction: It can be reduced back to L-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: This compound can participate in substitution reactions where the disulfide bond is broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.
Substitution: Various nucleophiles can be used to break the disulfide bond and introduce new functional groups.
Major Products Formed
Oxidation: Sulfur-containing compounds such as sulfonic acids.
Reduction: L-cysteine.
Substitution: Compounds with modified functional groups replacing the disulfide bond.
Aplicaciones Científicas De Investigación
Disodium L-cystine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Plays a role in redox biology and cellular signaling due to its involvement in the cysteine/cystine shuttle system.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and cystine metabolism disorders.
Industry: Used in the production of food additives, pharmaceuticals, and cosmetics
Mecanismo De Acción
Disodium L-cystine exerts its effects primarily through its role in redox reactions. It acts as a precursor for the synthesis of glutathione, a major antioxidant in the body. The disulfide bond in this compound can be reduced to release L-cysteine, which then participates in various metabolic pathways. This compound also plays a role in cellular signaling and regulation of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
L-cysteine: The reduced form of L-cystine, involved in similar metabolic pathways but with different redox properties.
L-methionine: Another sulfur-containing amino acid with distinct metabolic functions.
N-acetylcysteine: A derivative of L-cysteine used as a pharmaceutical agent for its antioxidant properties.
Uniqueness
Disodium L-cystine is unique due to its disulfide bond, which allows it to participate in redox reactions and act as a precursor for glutathione synthesis. This property distinguishes it from other sulfur-containing amino acids and makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H12N2Na2O4S2+2 |
|---|---|
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/t3-,4-;;/m0../s1 |
Clave InChI |
PLVPMKWGXOOSKL-RGVONZFCSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.[Na+].[Na+] |
SMILES canónico |
C(C(C(=O)O)N)SSCC(C(=O)O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


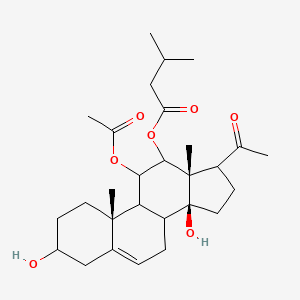
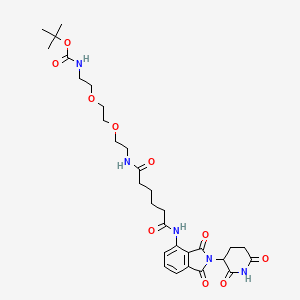
![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)


![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
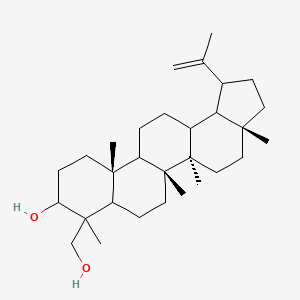
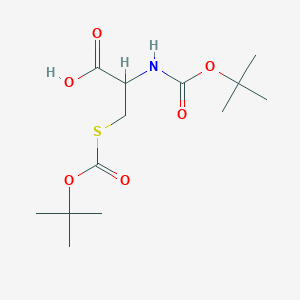
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
